

4-Amino-2-methylpyrimidine-5-carbaldehyde molecular weight

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Compound of Interest

Compound Name: 4-Amino-2-methylpyrimidine-5-carbaldehyde

Cat. No.: B1281698

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An In-depth Technical Guide to **4-Amino-2-methylpyrimidine-5-carbaldehyde**: A Core Heterocyclic Building Block

Introduction

4-Amino-2-methylpyrimidine-5-carbaldehyde is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its unique structural arrangement, featuring a pyrimidine core functionalized with an amine, a methyl group, and a reactive carbaldehyde, makes it a versatile precursor in medicinal chemistry and industrial synthesis. This guide provides an in-depth analysis of its molecular characteristics, synthesis, applications, and handling protocols, tailored for professionals in research and drug development. The pyrimidine scaffold is a cornerstone in numerous therapeutic agents, valued for its ability to mimic biological purines and engage in specific hydrogen bonding interactions with various enzymatic targets.^[1]

Physicochemical and Structural Characteristics

The reactivity and utility of **4-Amino-2-methylpyrimidine-5-carbaldehyde** are dictated by its distinct chemical features. The exocyclic amino group and the pyrimidine ring nitrogens act as hydrogen bond donors and acceptors, respectively, which is crucial for molecular recognition at biological targets. The aldehyde functional group is a key site for synthetic elaboration, enabling the construction of more complex molecular architectures through reactions like reductive amination, condensation, and oxidation.

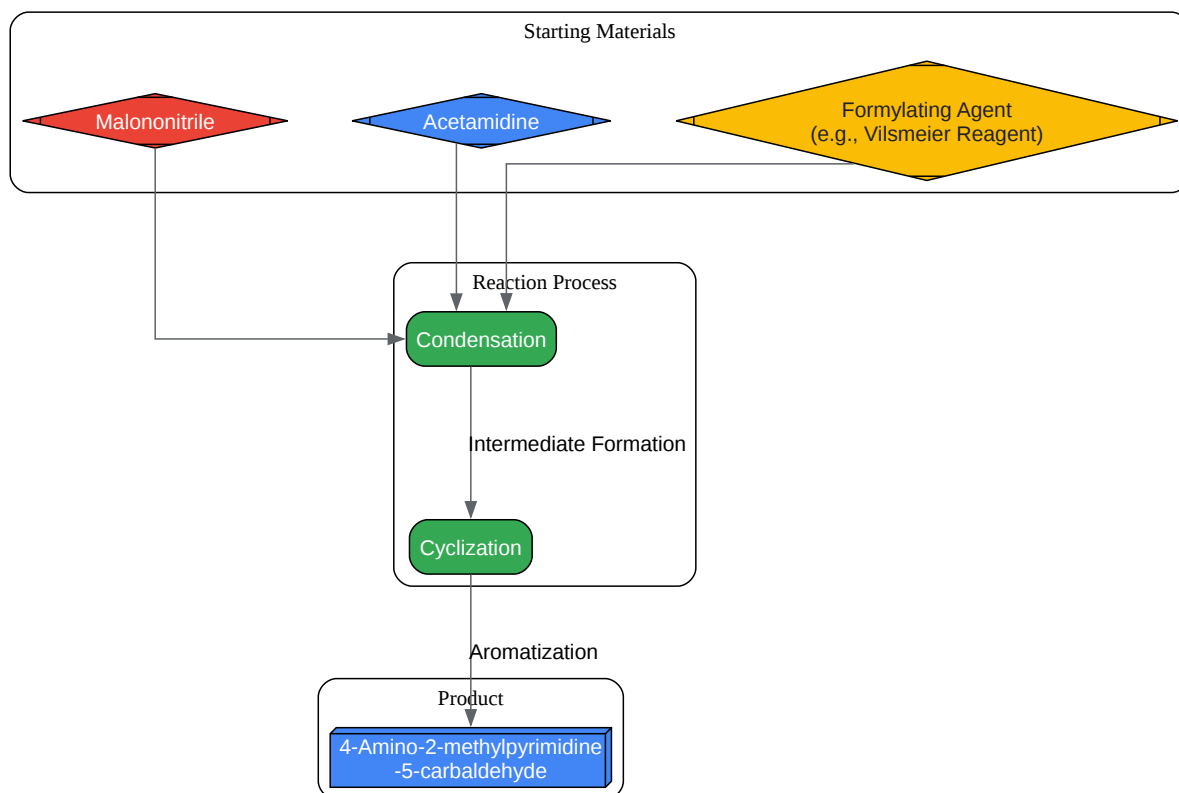
Table 1: Key Properties and Identifiers

Property	Value	Source
Molecular Formula	C ₆ H ₇ N ₃ O	[2][3]
Molecular Weight	137.14 g/mol	[2]
CAS Number	73-68-7	[2][3]
IUPAC Name	4-amino-2-methylpyrimidine-5-carbaldehyde	[2]
XLogP3-AA	0.3	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]
Appearance	Solid (typical)	

Synthesis of the Pyrimidine Core

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For 4-amino-5-pyrimidinecarbonitriles, a common and efficient approach is a three-component reaction involving malononitrile, an aldehyde, and an N-unsubstituted amidine.[4] This methodology provides a robust framework for accessing the core structure of the title compound and its analogs.

The choice of reactants is causal: malononitrile provides the C4, C5 (with its nitrile/carbaldehyde precursor), and the C4-amino group. The amidine (in this case, acetamidine for the 2-methyl group) provides N1, C2, and N3 of the pyrimidine ring. The third component dictates the substituent at C6. The reaction is often facilitated by a base or can proceed under thermal conditions, leveraging the inherent nucleophilicity and electrophilicity of the reactants to drive the cyclization.



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Caption: Generalized workflow for pyrimidine synthesis.

Key Applications in Drug Discovery and Research

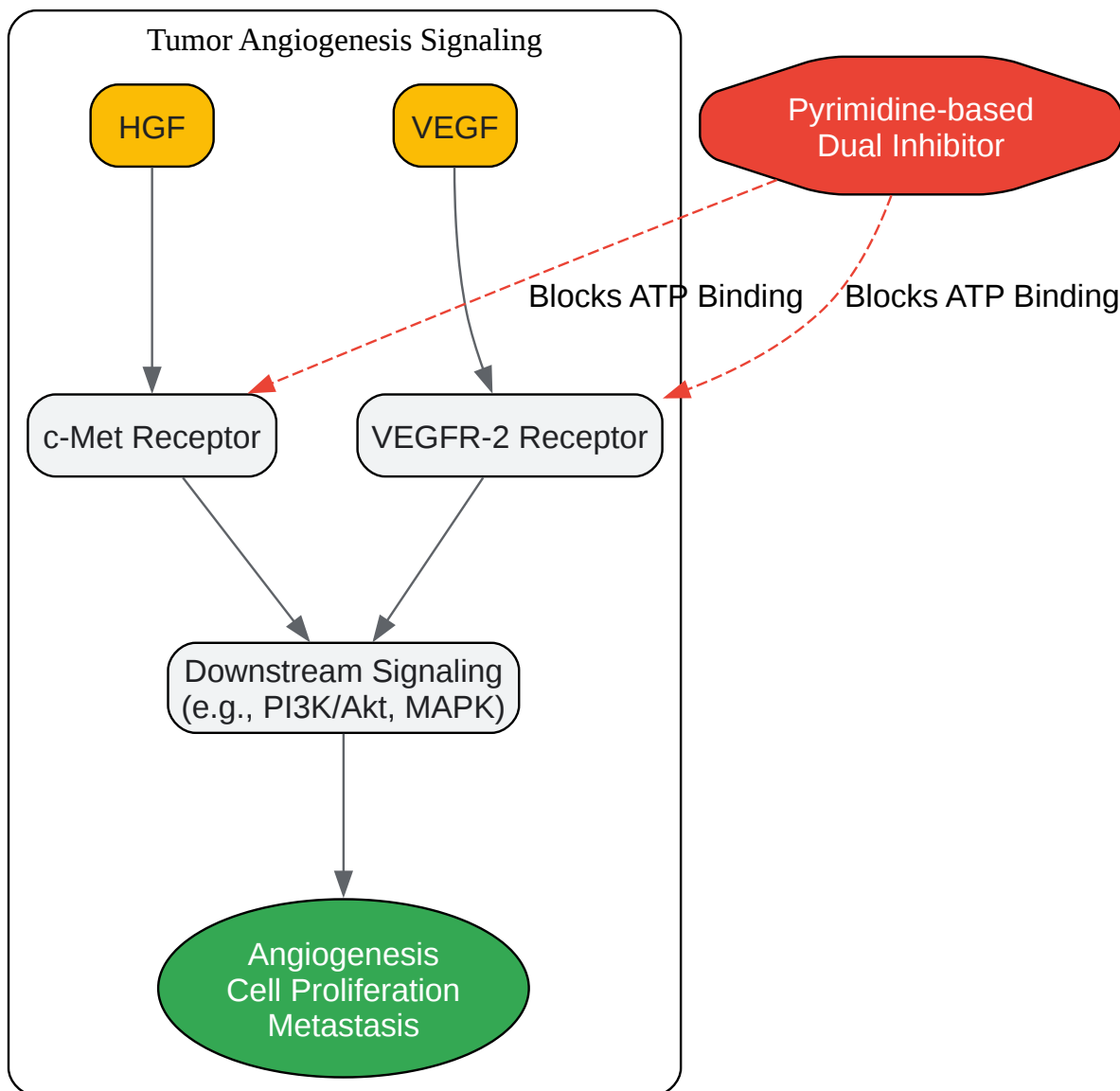
The structural motifs within **4-Amino-2-methylpyrimidine-5-carbaldehyde** make it a valuable starting point for synthesizing targeted therapeutics.

Precursor for Kinase Inhibitors

The pyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors. The aldehyde group of **4-Amino-2-methylpyrimidine-5-carbaldehyde** is readily converted into oximes and other derivatives, which can occupy the active site of kinases. Notably, this compound has been used to develop dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis.[\[5\]](#)[\[6\]](#)

- c-Met: The receptor for Hepatocyte Growth Factor (HGF), its aberrant activation drives tumor growth, invasion, and angiogenesis.
- VEGFR-2: The primary receptor for Vascular Endothelial Growth Factor A (VEGF-A), it is a central regulator of blood vessel formation in both physiological and pathological contexts.

Inhibiting both pathways simultaneously can provide a more potent and durable anti-cancer effect. The 4-amino group of the pyrimidine core typically forms critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket.



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Caption: Inhibition of c-Met and VEGFR-2 pathways.

Intermediate in Vitamin B1 (Thiamine) Synthesis

Industrially, **4-Amino-2-methylpyrimidine-5-carbaldehyde** is a crucial intermediate in the synthesis of Vitamin B1 (thiamine). Thiamine consists of a pyrimidine ring linked to a thiazole ring. The aldehyde is typically reduced to a hydroxymethyl group or converted to an

aminomethyl group, which is then coupled with the thiazole moiety to complete the thiamine structure.[7][8] Given the global demand for vitamin supplements and food fortification, the efficient synthesis of this pyrimidine precursor is of significant economic importance.

Exemplary Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a representative reaction where the carbaldehyde is used to form a Schiff base, a common step in elaborating the core structure for structure-activity relationship (SAR) studies.

Objective: To synthesize the N-(4-amino-2-methylpyrimidin-5-ylmethylene)aniline Schiff base.

Materials:

- **4-Amino-2-methylpyrimidine-5-carbaldehyde** (1.0 eq)
- Aniline (1.1 eq)
- Absolute Ethanol (as solvent)
- Glacial Acetic Acid (catalytic amount)

Equipment:

- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Thin Layer Chromatography (TLC) apparatus
- Rotary evaporator
- Büchner funnel and filter paper

Step-by-Step Procedure:

- **Reaction Setup:** To a 50 mL round-bottom flask, add **4-Amino-2-methylpyrimidine-5-carbaldehyde** (e.g., 1.37 g, 10 mmol).
- **Solvent Addition:** Add absolute ethanol (20 mL) to dissolve the starting material. Stir the solution.
- **Reagent Addition:** Add aniline (1.02 g, 11 mmol) to the flask, followed by 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
- **Reflux:** Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) using the heating mantle. The causality for heating is to provide the necessary activation energy for the dehydration-condensation reaction.
- **Monitoring:** Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.
- **Work-up and Isolation:** Once the reaction is complete, allow the flask to cool to room temperature. A precipitate of the product may form. If so, cool further in an ice bath to maximize precipitation.
- **Filtration:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted aniline or impurities.
- **Drying:** Dry the product under vacuum to obtain the final Schiff base derivative.
- **Characterization:** Confirm the structure and purity of the product using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Safety and Handling

Proper handling of **4-Amino-2-methylpyrimidine-5-carbaldehyde** is essential due to its potential hazards. The compound is classified with specific GHS hazard statements, necessitating stringent safety protocols in the laboratory.

Table 2: GHS Hazard and Precautionary Statements

Hazard Statement	Description	Precautionary Measures
H302	Harmful if swallowed.	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. [2]
H315	Causes skin irritation.	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P317: If skin irritation occurs: Get medical help. [2] [9]
H318	Causes serious eye damage.	P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P317: Get medical help. [2] [9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) and protection from light is recommended, similar to related pyrimidine compounds.

Conclusion

4-Amino-2-methylpyrimidine-5-carbaldehyde is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and life sciences. Its proven utility in the synthesis of potent kinase inhibitors and its indispensable role in the production of Vitamin B1 highlight its scientific and commercial significance. A thorough understanding of its chemistry, synthetic routes, and handling requirements allows researchers to fully leverage its potential in creating next-generation therapeutics and essential nutrients.

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